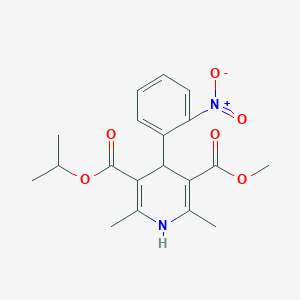![molecular formula C18H15NO7S B280703 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the activity of these enzymes, which can have a wide range of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the enzyme being inhibited. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain types of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in lab experiments include its potent inhibitory activity against certain enzymes, making it a valuable tool for studying the physiological effects of these enzymes. However, there are also limitations to its use, including the need for careful handling due to its toxicity, and the potential for off-target effects due to its non-specific inhibition of certain enzymes.
Zukünftige Richtungen
There are several potential future directions for research involving 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid. These include the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer, as well as the study of the physiological effects of its inhibition of other enzymes. Additionally, further research is needed to determine the potential side effects of its use, as well as its efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid involves several steps, including the reaction of 3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-amine with p-toluenesulfonyl chloride, followed by the reaction with 4-aminobenzoic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid in scientific research are vast. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in several physiological processes, such as acid-base balance and fluid secretion. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Molekularformel |
C18H15NO7S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C18H15NO7S/c1-10-16(18(22)25-2)14-9-12(5-8-15(14)26-10)19-27(23,24)13-6-3-11(4-7-13)17(20)21/h3-9,19H,1-2H3,(H,20,21) |
InChI-Schlüssel |
DMMIYAIWKQRGCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)




![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
